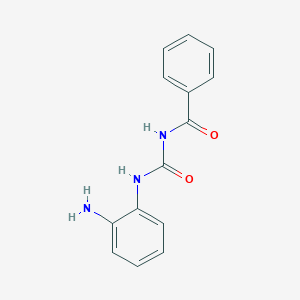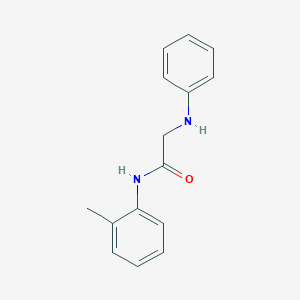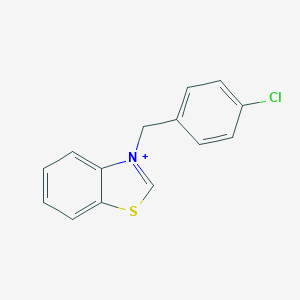
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as 'BDT' and is a derivative of tetrazine. BDT has a molecular formula of C21H16N4O and a molecular weight of 344.38 g/mol.
Mécanisme D'action
The mechanism of action of BDT is not fully understood. However, it is believed that BDT undergoes a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species. These reactive oxygen species can then induce cell death in cancer cells, making BDT a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
BDT has been shown to have low toxicity and is not harmful to normal cells. However, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment. BDT has also been shown to have antibacterial properties, which make it useful for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDT is its excellent fluorescence properties, which make it useful for fluorescence imaging and sensing. BDT is also easy to synthesize and has low toxicity, making it safe for use in lab experiments. However, one of the limitations of BDT is its poor solubility in water, which can make it difficult to use in biological systems.
Orientations Futures
For research on BDT include the development of BDT-based probes and the investigation of BDT as a potential photosensitizer for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of BDT involves the reaction between 3,6-diphenyl-1,2,4,5-tetrazine and benzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain pure BDT.
Applications De Recherche Scientifique
BDT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, which make it useful for fluorescence imaging and sensing. BDT has also been used as a probe to detect the presence of nitric oxide in biological systems. Additionally, BDT has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Formule moléculaire |
C21H16N4O |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16N4O/c26-21(18-14-8-3-9-15-18)25-20(17-12-6-2-7-13-17)23-22-19(24-25)16-10-4-1-5-11-16/h1-15H,(H,22,24) |
Clé InChI |
KCOHBLIOMXYHKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)



